2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide
Description
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-[3-(2-oxoazepan-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-13-15-6-8-16(9-7-15)24-14-17(22)19-10-4-12-20-11-3-1-2-5-18(20)23/h6-9,13H,1-5,10-12,14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKOGRQUJUJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide typically involves multiple steps, starting with the preparation of the formylphenoxy intermediate. One common method involves the reaction of 4-hydroxybenzaldehyde with an appropriate acylating agent to form the 4-formylphenoxy derivative. This intermediate is then reacted with 3-(2-oxoazepan-1-yl)propylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide
Reduction: 2-(4-Hydroxyphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including covalent organic frameworks (COFs) and other functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Core Acetamide Backbone Modifications
- Compound Y205-7732 (2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide): Structural Differences: Replaces the formyl group with fluorine and substitutes the 2-oxoazepan ring with a morpholine ring. Physicochemical Properties:
| Property | Y205-7732 | Target Compound (Theoretical) |
|---|---|---|
| Molecular Weight | 296.34 | ~335.4 (estimated) |
| logP | 0.6443 | Higher (due to formyl group) |
| Polar Surface Area (Ų) | 43.67 | ~60 (predicted) |
- Functional Impact : The morpholine ring enhances solubility compared to the hydrophobic 2-oxoazepan, while the fluorine atom reduces steric hindrance compared to the formyl group.
- Compound 708559 (2-(3,4-dichlorophenyl)-N-methyl-N-[3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propyl]acetamide): Structural Differences: Dichlorophenyl substituent and branched pyrrolidine-containing chain. Activity: Likely targets neurotransmitter receptors due to the dichlorophenyl and tertiary amine motifs .
Nitrogenous Ring Variations
- DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Structural Differences: Incorporates a dimethylaminopropyl group and fluorophenyl indazol moiety. Biological Activity: Inhibits Trypanosoma brucei TRYS enzyme (EC₅₀ = 6.9 ± 0.2 μM) . The dimethylamino group may enhance membrane permeability compared to cyclic amides.
Antiparasitic and Antitumor Potential
Enzyme Inhibition Profiles
- Morpholine-Containing Analogues (): Example: 2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide. Activity: Morpholine rings often confer selectivity toward kinases or phosphodiesterases, whereas 2-oxoazepan may favor protease inhibition .
Physicochemical and Pharmacokinetic Considerations
logP and Solubility :
Metabolic Stability :
- Azepan rings are susceptible to oxidative metabolism, whereas morpholines exhibit greater stability. This suggests shorter half-lives for the target compound compared to Y205-7732 .
Biological Activity
2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide, with the CAS number 1384598-81-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. Specific pathways affected by this compound include:
- Inhibition of Protein Interactions : It has been noted for its ability to disrupt protein-protein interactions, particularly within the WDR5-MLL1 complex, which is crucial in gene regulation and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .
Anticancer Properties
Research indicates that compounds similar to this compound may possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific studies have shown:
- Cell Line Studies : In vitro assays demonstrated that this compound can reduce viability in various cancer cell lines by targeting specific signaling pathways involved in cell survival .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against several bacterial strains. Studies have reported:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective concentrations that inhibit bacterial growth, demonstrating the potential for developing new antibiotics based on this compound .
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on breast cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis markers when treated with the compound at varying concentrations.
-
Case Study on Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-formylphenoxy)-N-[3-(2-oxoazepan-1-yl)propyl]acetamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Formylation of phenoxy precursors : Introduce the aldehyde group via formylation of 4-hydroxyphenyl derivatives using reagents like hexamethylenetetramine (HMTA) in trifluoroacetic acid .
Amide coupling : React the formylated phenoxyacetic acid with 3-(2-oxoazepan-1-yl)propylamine using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) .
Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) .
Characterization :
- NMR (¹H/¹³C): Confirm regiochemistry of formyl and azepan-2-one groups.
- Mass spectrometry (ESI/APCI(+)): Verify molecular ion peaks (e.g., [M+H]⁺) .
- HPLC : Assess purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and spatial arrangement of the azepan-2-one ring and acetamide linker (e.g., dihedral angles between aromatic and heterocyclic moieties) .
- FT-IR spectroscopy : Identifies carbonyl stretches (C=O) from the amide (1650–1680 cm⁻¹) and azepan-2-one (1720–1740 cm⁻¹) groups .
- Elemental analysis : Validates C, H, N, O composition within 0.4% theoretical values .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing unstable intermediates (e.g., formylated phenoxyacetic acid)?
Methodological Answer:
- Stoichiometry adjustments : Use excess formylating agents (e.g., HMTA) to drive the reaction to completion .
- Low-temperature stabilization : Perform reactions at 0–5°C to minimize aldehyde oxidation .
- In situ monitoring : Employ TLC or inline FT-IR to detect intermediate formation and adjust reaction times dynamically .
Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values in enzyme assays) be resolved?
Methodological Answer:
- Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to confirm binding affinity .
- Structural analogs : Compare activity of derivatives (e.g., replacing azepan-2-one with piperidone) to identify SAR trends .
- Molecular docking : Model interactions with target proteins (e.g., HDACs) to rationalize discrepancies in inhibition .
Q. What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve oral bioavailability .
- Deuterium labeling : Replace labile hydrogens (e.g., α to carbonyl groups) to slow CYP450-mediated degradation .
- Microsomal assays : Screen metabolites using liver microsomes and UPLC-MS to identify vulnerable sites .
Q. How can crystallographic data resolve ambiguities in hydrogen bonding patterns affecting solubility?
Methodological Answer:
- Single-crystal analysis : Identify intermolecular H-bonds (e.g., N–H⋯O between amide and azepan-2-one groups) that influence crystal packing and solubility .
- Polymorph screening : Use solvents with varying polarity (e.g., ethanol vs. acetonitrile) to isolate forms with improved aqueous solubility .
Q. What computational methods validate the compound’s conformational dynamics in solution?
Methodological Answer:
- MD simulations : Model solvent effects (e.g., water/DMSO) to predict dominant conformers and compare with NOESY NMR data .
- DFT calculations : Calculate energy barriers for azepan-2-one ring puckering and correlate with experimental ¹H NMR coupling constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
